![molecular formula C8H10N2O4 B030426 4,5-Dimethoxy-2-nitroaniline CAS No. 7595-31-5](/img/structure/B30426.png)
4,5-Dimethoxy-2-nitroaniline
Overview
Description
4,5-Dimethoxy-2-nitroaniline is a chemical compound with various applications in organic chemistry and materials science. It is known for its unique molecular structure and properties.
Synthesis Analysis
The synthesis of compounds related to this compound, such as 4-(4,5-Dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbmethoxy-1,4-dihydropyridine, has been achieved through multi-component one-pot synthesis techniques. These methods involve combining methyl 3-oxobutanoate, ammonium carbonate, and 4,5-dimethoxy-2-nitrobenzaldehyde in a Hantzsch synthesis approach (Maru & Shah, 2013).
Molecular Structure Analysis
The molecular structure of derivatives of this compound has been studied extensively using techniques like X-ray diffraction. These studies reveal complex crystal structures involving intermolecular hydrogen bonding and specific space group classifications, as demonstrated in compounds like 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine (Maru & Shah, 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives often include the formation of complex molecular structures, as seen in the synthesis of various pyrroloquinolines and other nitrogen-rich compounds. These reactions typically involve steps like nitration, reduction, and protective group manipulation (Roberts et al., 1997).
Physical Properties Analysis
The physical properties of this compound and its derivatives are influenced by their molecular structure. Properties such as melting points, crystal density, and molecular dimensions are determined through various analytical methods, including crystallography and spectroscopy.
Chemical Properties Analysis
The chemical properties of this compound derivatives are characterized by their reactivity in various chemical reactions, such as Diels-Alder reactions and condensations. These properties are explored through experimental studies and quantum chemical calculations, providing insights into the electronic structure and reactivity of these compounds (Goumont et al., 2002).
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or if swallowed, it is advised to seek medical attention .
Mechanism of Action
Target of Action
It has been used in the screening of the enzyme arylamine n-acetyltransferase (aaat) isolated from bacillus cereus . AAAT is involved in the metabolism of arylamine and hydrazine drugs and carcinogens .
Mode of Action
It’s suggested that it may produce reactive oxygen species . Reactive oxygen species are chemically reactive molecules containing oxygen, which play an important role in cell signaling and homeostasis .
Biochemical Pathways
Its potential to produce reactive oxygen species suggests it may impact oxidative stress pathways .
Result of Action
Its potential to produce reactive oxygen species suggests it may induce oxidative stress, which can lead to various cellular responses, including cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Dimethoxy-2-nitroaniline. For instance, its water solubility suggests that it may be mobile in the environment . Additionally, it’s noted that the compound should be stored in a well-ventilated place and the container should be kept tightly closed . These factors could potentially influence the compound’s stability and efficacy.
properties
IUPAC Name |
4,5-dimethoxy-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAJFLKWQVYIFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405272 | |
Record name | 4,5-dimethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7595-31-5 | |
Record name | 4,5-dimethoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dimethoxy-2-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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